molecular formula C12H16BrFN2 B1380809 1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine CAS No. 1516730-11-2

1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine

Cat. No.: B1380809
CAS No.: 1516730-11-2
M. Wt: 287.17 g/mol
InChI Key: JIDDIGNFYOYIEM-UHFFFAOYSA-N
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Description

1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine is a piperazine derivative with a halogenated aromatic side chain. Its molecular formula is C₁₂H₁₆BrFN₂, with a molecular weight of 287.18 g/mol (CAS: 1516730-11-2) . The compound features a piperazine ring linked via an ethyl group to a phenyl ring substituted with bromine at the para-position (C4) and fluorine at the meta-position (C3). This substitution pattern introduces steric and electronic effects that may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

1-[2-(4-bromo-3-fluorophenyl)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrFN2/c13-11-2-1-10(9-12(11)14)3-6-16-7-4-15-5-8-16/h1-2,9,15H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDDIGNFYOYIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine typically involves the reaction of 4-bromo-3-fluorobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the formation of various substituted piperazines, while oxidation and reduction can yield different functionalized derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, 1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.

Biology

The compound has been investigated for its biological activities , particularly:

  • Anticancer Properties : Research indicates that derivatives of piperazine compounds exhibit significant anticancer activity. For instance, modifications to the phenylacetamide moiety have shown promising results against various cancer cell lines. Notably, compounds similar to this compound have demonstrated moderate growth inhibition in cell lines such as MCF-7 (breast cancer) and MiaPaCa-2 (pancreatic cancer), with GI50 values below 50 µM.
CompoundCell LineGI50 (µM)
4-BrMCF-714
4-CF₃MiaPaCa-2>50
  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. For example, it exhibits a minimum inhibitory concentration (MIC) of 0.0039 mg/mL against Staphylococcus aureus and 0.025 mg/mL against Escherichia coli.
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Medicine

In medicinal chemistry, ongoing research is exploring the potential of this compound as a pharmaceutical intermediate or active ingredient. Its unique substituents may enhance its pharmacokinetic properties, making it a candidate for drug development targeting specific molecular pathways .

Industry

The compound is also utilized in the development of new materials and chemical processes, leveraging its unique chemical properties to create innovative solutions in industrial applications.

Growth Inhibition Studies

Several studies have focused on the growth inhibition capabilities of derivatives of this compound on cancer cell lines. For instance, derivatives have been tested for their efficacy against MCF-7 and MiaPaCa-2 cells, demonstrating varied levels of growth inhibition based on structural modifications.

Dopaminergic Effects

Research has also indicated potential neurotransmitter modulation effects associated with this compound. Studies suggest that certain piperazine derivatives can influence dopaminergic pathways, which may have implications for treating neurological disorders.

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine involves its interaction with specific molecular targets and pathways. The presence of the bromo and fluoro substituents can influence its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

The following analysis compares 1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine with structurally and functionally related piperazine derivatives, focusing on substituent effects, synthetic routes, and biological activities.

Substituent Variations and Structural Analogues

Piperazine derivatives often differ in their aromatic substituents, linker groups, and side chains, which critically impact their biological activity and metabolic stability.

Compound Name Substituents/Linker Molecular Formula Key Features References
This compound Ethyl linker; 4-Bromo-3-fluorophenyl C₁₂H₁₆BrFN₂ Halogenated phenyl group (Br, F); flexible ethyl linker
GBR 12909 (Vanoxerine) Bis(4-fluorophenyl)methoxyethyl; 3-phenylpropyl C₂₈H₃₀F₂N₂O High DAT affinity; metabolized by CYP3A4; rigid methoxyethyl linker
1-(4-Bromobenzyl)-4-(2-furanylmethyl)piperazine Benzyl linker (4-Bromo); furan substituent C₁₆H₁₈BrN₃O Bromophenyl + heteroaromatic (furan); distinct electronic profile
1-[2-(Pyridin-2-yl)ethyl]piperazine Ethyl linker; pyridinyl substituent C₁₁H₁₇N₃ Nitrogen-rich aromatic ring; potential for hydrogen bonding
1-(3-Bromo-5-fluorophenyl)-4-ethylpiperazine Ethyl linker; 3-Bromo-5-fluorophenyl C₁₂H₁₆BrFN₂ Isomeric halogen substitution (Br at C3, F at C5)

Key Observations :

  • Halogen Effects : Bromine and fluorine substituents enhance lipophilicity and influence binding to hydrophobic pockets in biological targets. The para-bromo/meta-fluoro configuration in the target compound may optimize steric interactions compared to isomeric analogues .
  • Linker Flexibility : The ethyl linker in the target compound offers flexibility, whereas rigid linkers (e.g., methoxyethyl in GBR 12909) improve selectivity for dopamine transporters (DAT) .
  • Aromatic Diversity : Pyridinyl or furanyl substituents (e.g., ) introduce heteroatoms that modulate electronic properties and solubility.

Comparison with Target Compound :

  • However, the absence of a methoxy or rigidifying group (as in GBR 12909) may reduce DAT affinity .
Metabolic and Pharmacokinetic Profiles

Metabolism of piperazine derivatives often involves cytochrome P450 enzymes, particularly CYP3A4.

Compound Major Metabolic Pathway Key Enzymes Clinical Implications References
GBR 12909 Oxidative dealkylation CYP3A4 Drug-drug interactions with CYP3A4 inhibitors
1-(1-Naphthyl)piperazine Not reported N/A No significant blood pressure effects

Inference for Target Compound :

  • CYP3A4 is likely involved due to structural similarity to GBR 12909 .

Biological Activity

1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine is a compound belonging to the piperazine class, characterized by its unique structure that includes a bromo and a fluoro substituent on the phenyl ring. This molecular configuration suggests potential biological activities, making it a subject of interest in various fields including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₄H₁₈BrF₂N
  • Molecular Weight : 305.20 g/mol

The presence of the halogen substituents (bromo and fluoro) may enhance the compound's lipophilicity and influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The bromo and fluoro groups can modify its binding affinity and selectivity towards specific molecular targets, which is crucial for its potential therapeutic effects.

Key Mechanisms :

  • Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing neurotransmitter release and uptake.
  • Enzyme Inhibition : It has been investigated for its ability to inhibit certain enzymes, which could lead to altered metabolic pathways.

Biological Activities

  • Anticancer Properties :
    • Studies have indicated that derivatives of piperazine compounds exhibit significant anticancer activity. For instance, modifications to the phenylacetamide moiety have shown promising results against various cancer cell lines, including pancreatic and breast cancer cells. Compounds with similar structures demonstrated moderate growth inhibition in cancer cell lines such as MCF-7 and MiaPaCa-2, with some showing GI50 values below 50 µM .
    CompoundCell LineGI50 (µM)
    4-BrMCF-714
    4-CF₃MiaPaCa-2>50
  • Antimicrobial Activity :
    • The compound has been noted for its potential antimicrobial properties. Similar piperazine derivatives have shown effectiveness against various bacterial strains, indicating that structural modifications can enhance antibacterial activity .
    Bacterial StrainMIC (mg/mL)
    S. aureus0.0039
    E. coli0.025
  • Neurotransmitter Modulation :
    • Research indicates that related piperazine compounds can influence dopamine and norepinephrine levels in the brain, suggesting potential applications in treating neuropsychiatric disorders .

Case Studies

  • Growth Inhibition Studies :
    • A study conducted on various piperazine derivatives highlighted that compounds with bromine substitutions exhibited enhanced cytotoxicity against human cancer cell lines. For instance, a derivative showed a GI50 value of 3.1 µM against MCF-7 cells, indicating strong anticancer potential .
  • Dopaminergic Effects :
    • In animal models, administration of similar piperazine derivatives resulted in transient increases in dopamine levels in specific brain regions, followed by a dose-dependent decrease, suggesting a complex interaction with dopaminergic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine
Reactant of Route 2
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1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine

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